![molecular formula C17H17N3O2 B3009714 N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 953222-78-1](/img/structure/B3009714.png)
N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase B Inhibitors :
- Indazole and indole carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings are significant for their potential applications in neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors are therapeutic agents. The study conducted by Tzvetkov et al. (2014) found derivatives such as N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide to exhibit high potency and selectivity (Tzvetkov et al., 2014).
Antiproliferative Activity :
- Lu et al. (2021) synthesized a compound similar to N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide, showing significant inhibitory activity against certain cancer cell lines. This suggests potential applications in cancer research and treatment (Lu et al., 2021).
Antidepressant Properties :
- Research by Mahesh et al. (2011) into structurally novel 5-HT3 receptor antagonists, including derivatives of indazole carboxamides, revealed potential antidepressant-like activity. This indicates possible applications in the treatment of depression (Mahesh et al., 2011).
Antimicrobial Activity :
- Wang et al. (2012) synthesized derivatives of benzo[d]isothiazol-3(2H)-ones, including compounds structurally similar to N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide, and found them to exhibit favorable antimicrobial activity (Wang et al., 2012).
β-Glucuronidase Inhibition :
- Hanif et al. (2011) reported the synthesis of hydrazinecarboxamides with methoxyphenyl and methoxyphenethyl groups, similar in structure to N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide. They found these compounds to exhibit excellent β-glucuronidase inhibitory activity (Hanif et al., 2011).
Poly(ADP-ribose)polymerase (PARP) Inhibition :
- Jones et al. (2009) developed a series of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors. These findings have implications in the treatment of BRCA-1 and BRCA-2 mutant tumors, suggesting potential applications in oncology (Jones et al., 2009).
CCR4 Antagonists :
- Procopiou et al. (2013) synthesized indazole arylsulfonamides as human CCR4 antagonists, potentially useful in treating conditions related to this receptor, such as allergic diseases or certain types of cancer (Procopiou et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-9-5-2-6-12(15)10-11-18-17(21)16-13-7-3-4-8-14(13)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMLDZYIYGSFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
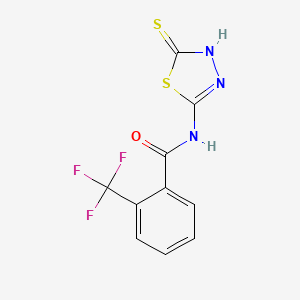

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)
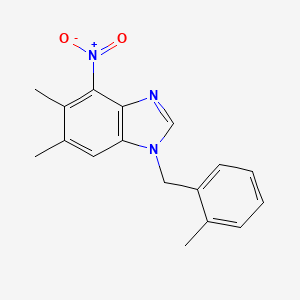

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)
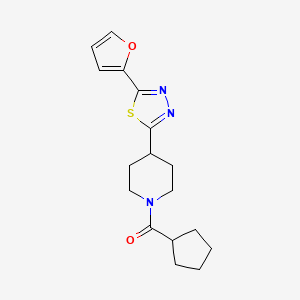
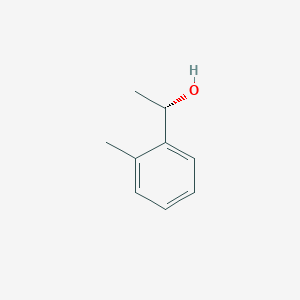
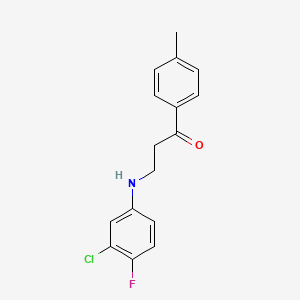
![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B3009646.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)
